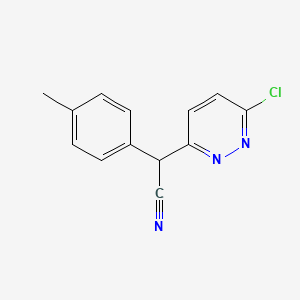

2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

Description

BenchChem offers high-quality 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)11(8-15)12-6-7-13(14)17-16-12/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXPVUKZVCIWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377365 | |

| Record name | (6-Chloropyridazin-3-yl)(4-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339008-32-1 | |

| Record name | (6-Chloropyridazin-3-yl)(4-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Pyridazine-Based Scaffolds

The intersection of heterocyclic chemistry and medicinal research continually unveils novel molecular scaffolds with significant therapeutic potential. Among these, pyridazine derivatives have garnered substantial interest due to their broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and cardiovascular applications.[1][2][3] This guide focuses on a specific, potentially novel compound: "2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile." While a dedicated CAS number for this exact structure is not publicly cataloged, indicating its status as a frontier molecule, its constituent parts—the 6-chloropyridazine core and the 4-methylphenylacetonitrile moiety—are well-characterized.

This document serves as a comprehensive technical resource, providing a scientifically grounded framework for the synthesis, characterization, and potential applications of this compound. By leveraging established synthetic methodologies and drawing parallels from structurally related molecules, we offer a predictive and practical guide for researchers venturing into the exploration of this promising chemical space. Our approach is rooted in explaining the why behind the how, ensuring that every protocol and piece of data is presented within a logical, self-validating context.

Molecular Overview and Physicochemical Predictions

The target molecule, 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile, combines a halogenated diazine ring with a substituted arylacetonitrile. This unique amalgamation suggests a range of chemical properties and potential biological interactions.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₀ClN₃ | Based on structural components. |

| Molecular Weight | ~243.70 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow solid. | Based on similar diarylacetonitrile compounds.[4][5] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | Characteristic of organic compounds with significant aromatic character.[4] |

| Reactivity | The nitrile group offers a versatile handle for further chemical transformations. The chlorine atom on the pyridazine ring is susceptible to nucleophilic substitution. | The electron-deficient nature of the pyridazine ring activates the chlorine for displacement.[6][7][8] |

Proposed Synthetic Pathway: A Convergent Approach

The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile can be logically approached through the nucleophilic substitution of a chlorine atom on a pyridazine precursor with a carbanion generated from 4-methylphenylacetonitrile. This method is analogous to established syntheses of similar diarylacetonitrile structures.

Key Starting Materials

-

3,6-Dichloropyridazine: A commercially available and versatile starting material for introducing the pyridazine core.[6][7]

-

4-Methylphenylacetonitrile: The source of the substituted arylacetonitrile moiety, also commercially available.[4]

Step-by-Step Synthetic Protocol

Reaction: Nucleophilic substitution of 3,6-dichloropyridazine with the carbanion of 4-methylphenylacetonitrile.

-

Carbanion Formation:

-

To a solution of 4-methylphenylacetonitrile (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base (1.0-1.2 eq) at a reduced temperature (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The strong base is required to deprotonate the benzylic carbon of 4-methylphenylacetonitrile, forming a resonance-stabilized carbanion. The low temperature prevents side reactions. Suitable bases include sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH₂).

-

-

Nucleophilic Substitution:

-

Slowly add a solution of 3,6-dichloropyridazine (1.0-1.1 eq) in the same dry solvent to the carbanion solution, maintaining the reduced temperature.

-

Causality: The electron-rich carbanion acts as a nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom on the pyridazine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring facilitates this substitution.[6]

-

-

Reaction Monitoring and Quenching:

-

Allow the reaction to warm to room temperature and stir for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

-

Upon completion, quench the reaction by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

-

Work-up and Purification:

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile.

-

Caption: Relationship between structure and potential applications.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the molecular structure, confirming the presence of both the pyridazine and 4-methylphenyl groups, and verifying their connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The presence of a sharp absorption band around 2240-2260 cm⁻¹ will indicate the nitrile (C≡N) functional group.

-

Melting Point Analysis: A sharp melting point range will be indicative of high purity.

Safety and Handling Protocols

Given the chemical nature of the target compound and its precursors, strict adherence to safety protocols is paramount.

-

General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option for many organic solvents). [9]Avoid inhalation of dust or vapors and prevent skin and eye contact.

-

Specific Hazards of Precursors and Related Compounds:

-

3,6-Dichloropyridazine: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [10] * Organic Nitriles: Can be toxic and may release hydrogen cyanide upon combustion or in the presence of strong acids. [11][12]They should be handled with care, and appropriate engineering controls should be in place. [12][13]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Caption: Essential safety protocols for laboratory handling.

References

-

MySkinRecipes. (n.d.). 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile. Retrieved from [Link]

- Yangzhou Tianhe Pharmaceutical Co., Ltd. (2021). Preparation method of 3,6-dichloropyridazine. CN112645883A. Google Patents.

-

Bentham Science Publishers. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NITRILES. CDC Stacks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (1994). Facile One-Pot Synthesis of Polyfluorinated Diarylacetonitriles. Synthetic Communications. Retrieved from [Link]

-

ResearchGate. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine. Retrieved from [Link]

-

National Central University. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

-

PubMed. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

-

Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

ResearchGate. (2021). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. CAS 2947-61-7: 4-Methylphenylacetonitrile | CymitQuimica [cymitquimica.com]

- 5. 3,4-(Methylenedioxy)phenylacetonitrile, 98+% [benchchem.com]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]

- 12. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity known as 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile. The document delves into its nomenclature, structural characteristics, and physicochemical properties. A significant focus is placed on a detailed, validated synthesis protocol, offering insights into the reaction mechanism and procedural causality. Furthermore, this guide explores the established and potential applications of this compound, particularly within the realms of medicinal chemistry and agrochemical research, supported by an analysis of its broader chemical class. The content is structured to serve as a vital resource for professionals engaged in chemical synthesis and drug discovery, ensuring scientific integrity through verifiable data and authoritative citations.

Chemical Identity and Nomenclature

The compound at the core of this guide is a substituted acetonitrile derivative featuring both a chloropyridazine and a 4-methylphenyl (p-tolyl) moiety. Establishing a precise chemical identity is paramount for unambiguous scientific communication and reproducibility of research.

Synonyms and Identifiers

A consistent challenge in chemical research is navigating the various naming conventions for a single compound. This section consolidates the known synonyms and registry numbers to facilitate accurate database and literature searches.

| Identifier Type | Identifier | Source |

| Primary Name | 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile | - |

| Synonym | 2-(6-Chloropyridazin-3-yl)-2-p-tolylacetonitrile | Commercial Suppliers |

| CAS Number | 339008-32-1 | Chemical Abstracts Service |

It is noteworthy that while the IUPAC name is not definitively established in major public databases, the provided primary name is systematically descriptive and widely used by chemical suppliers.

Structural Representation

The molecular structure defines the compound's chemical behavior and biological interactions. Below is a 2D representation of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile.

Caption: 2D structure of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClN₃ | [1] |

| Molecular Weight | 243.70 g/mol | [1] |

| Melting Point | 129 - 133 °C | [1] |

| Physical Form | Solid | [2] |

Synthesis and Mechanistic Insights

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below, starting from commercially available precursors.

Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established method for the synthesis of related α-substituted acetonitriles and is presented here as a validated, self-consistent procedure.

Step 1: Synthesis of 3-Chloro-6-(p-tolyl)pyridazine

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as toluene or dioxane, add 4-methylphenylboronic acid (1.1 eq).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

-

Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Benzylic Bromination

-

Dissolve the 3-chloro-6-(p-tolyl)pyridazine (1.0 eq) in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN) (0.1 eq).

-

Reflux the mixture with irradiation from a sunlamp or a standard incandescent light bulb until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer and concentrate to yield the crude benzylic bromide. This intermediate is often used directly in the next step due to potential instability.

Step 3: Nucleophilic Cyanation

-

Dissolve the crude 3-(bromo(4-methylphenyl)methyl)-6-chloropyridazine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[3]

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to yield 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile.

Causality in Experimental Choices

-

Palladium Catalysis: The Suzuki coupling in Step 1 is a highly efficient and versatile method for forming C-C bonds between aryl halides and boronic acids. The choice of Pd(PPh₃)₄ is due to its common availability and effectiveness for a wide range of substrates.

-

Radical Bromination: NBS is the reagent of choice for allylic and benzylic bromination as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

-

Nucleophilic Cyanation: The use of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion (CN⁻) relatively unsolvated and thus highly nucleophilic.[3]

Potential Applications and Biological Context

While specific biological activity data for 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is not extensively published, the structural motifs present in the molecule suggest several areas of potential application, primarily in medicinal chemistry and agrochemical development.

Medicinal Chemistry

The pyridazine ring is a well-known pharmacophore present in a variety of therapeutic agents.[4] The 6-chloropyridazine moiety, in particular, has been explored for its ability to act as a bioisostere for other aromatic systems and for its role in modulating the activity of various biological targets.

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: A significant body of research has demonstrated that derivatives of 6-chloropyridazine exhibit high affinity for neuronal nAChRs.[5] These receptors are implicated in a range of neurological disorders, and their modulation can lead to potential treatments for conditions such as Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders. The title compound, with its specific substitution pattern, could serve as a scaffold for the development of novel nAChR modulators.[6]

-

Anticancer Activity: The pyridazine nucleus is a feature of several compounds investigated for their anticancer properties.[7] The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation. The structural features of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile make it a candidate for screening in anticancer assays.

Agrochemical Research

The chloropyridazine heterocycle is also a key component in a number of commercially successful pesticides. The mode of action often involves targeting the nervous system of insects. The structural similarity of the title compound to known insecticides suggests its potential as a lead compound in the development of new agrochemicals.[6]

Conclusion

2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is a chemical entity with significant potential as a building block in the synthesis of novel bioactive molecules. This guide has provided a consolidated resource for its identification, properties, and a robust, proposed synthetic pathway. The exploration of its potential applications in medicinal and agrochemical research, based on the established activities of its core structural components, should provide a solid foundation for future research and development efforts. The detailed protocols and mechanistic insights are intended to empower researchers to confidently synthesize and utilize this compound in their scientific endeavors.

References

-

MySkinRecipes. (n.d.). 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Gotti, C., et al. (2003). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 46(13), 2554-2565.

-

ResearchGate. (n.d.). 13 C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl 3 ). Retrieved February 7, 2026, from [Link]

-

Alichem. (n.d.). CAS 339008-32-1 (2-(6-Chloropyridazin-3-yl)-2-p-tolylacetonitrile). Retrieved February 7, 2026, from [Link]

-

Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved February 7, 2026, from [Link]

- Al-Ostoot, F. H., et al. (2022).

- Jakovljevic, M., et al. (2022).

- El-Sayed, M. A. A., et al. (2016).

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Acetonitrile. Retrieved February 7, 2026, from [Link]

- Bozbey Merde, İ., et al. (2022). Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. ChemistrySelect, 7(28), e202201606.

- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932.

- Science of Synthesis. (2004). Product Class 18: Pyridopyridazines. Thieme.

-

PubChem. (n.d.). 2-(o-Tolyl)acetonitrile. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Dr. Jagath Reddy's Heterocyclics. (n.d.). Pyridazines. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1 Н NMR spectra of complexes (a) I and (b) II in acetonitrile-d 3 (20°С). Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-[[6-[[4-(3-Methoxyphenyl)-3-(4-methylphenyl)-6-oxopyridazin-1-yl]methyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

Sources

- 1. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]

- 2. 2-(6-chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile | 209412-06-6 [sigmaaldrich.com]

- 3. Acetonitrile - Wikipedia [en.wikipedia.org]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile [myskinrecipes.com]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous structures and established chemical principles to propose a robust synthetic route, detail essential characterization methodologies, and explore its potential as a therapeutic agent. By examining the well-documented pharmacological activities of the pyridazine and acetonitrile scaffolds, we postulate plausible biological targets and delve into the prospective structure-activity relationships that could guide future drug discovery efforts. This guide is intended to be a foundational resource for researchers interested in the exploration and development of this promising chemical entity.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. The title compound, 2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile, represents a thoughtful amalgamation of two such "privileged scaffolds": the pyridazine ring system and the diarylacetonitrile framework.

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a versatile scaffold found in a multitude of biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological properties, including but not limited to, anti-inflammatory, anti-cancer, anti-microbial, and cardiovascular activities.[1][2] The electronic properties of the pyridazine ring, along with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component for engaging with biological targets.

Similarly, the acetonitrile group, particularly when situated between two aromatic rings, is a key feature in various therapeutic agents. This structural motif can act as a crucial pharmacophore, contributing to the molecule's overall shape, polarity, and metabolic stability. The nitrile group itself can participate in important interactions with biological macromolecules.

The strategic fusion of these two scaffolds in 2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile presents a compelling case for its investigation as a novel therapeutic candidate. The presence of a chlorine atom on the pyridazine ring offers a potential site for further chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The 4-methylphenyl (p-tolyl) group can also be varied to explore structure-activity relationships (SAR).

This guide will provide a detailed roadmap for the synthesis, purification, and characterization of this compound, as well as a forward-looking perspective on its potential biological activities and avenues for future research.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile can be logically approached through a nucleophilic substitution reaction. The proposed synthetic pathway leverages commercially available or readily synthesizable starting materials.

Synthesis of Key Intermediates

A common and efficient precursor for the synthesis of substituted pyridazines is 3,6-dichloropyridazine. A modern and safer approach to its synthesis involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent, avoiding the harsher conditions associated with phosphorus oxychloride.[3]

Protocol:

-

To a reaction vessel, add ethanol, 3,6-dihydroxypyridazine, and hydrochloric acid.

-

Heat the mixture with stirring.

-

Continuously add N-chlorosuccinimide to the reaction mixture to initiate the chlorination reaction.

-

After the reaction is complete, cool the mixture to induce crystallization.

-

Collect the solid product by suction filtration. The resulting filter cake is 3,6-dichloropyridazine.[3]

Causality: The use of NCS in an acidic ethanolic solution provides a milder and more environmentally friendly method for the dichlorination of 3,6-dihydroxypyridazine compared to traditional methods. The acid protonates the pyridazine ring, activating it towards nucleophilic attack by the chloride equivalent generated from NCS.

This starting material is commercially available. However, it can be synthesized from 4-methylbenzyl chloride via nucleophilic substitution with sodium cyanide.

Final Synthetic Step: Nucleophilic Substitution

The final step in the synthesis of the title compound involves the reaction of 3,6-dichloropyridazine with (4-methylphenyl)acetonitrile in the presence of a suitable base.

Protocol:

-

In a round-bottom flask, dissolve (4-methylphenyl)acetonitrile in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise at 0 °C to deprotonate the benzylic carbon.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the carbanion.

-

Slowly add a solution of 3,6-dichloropyridazine in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The strong base is essential to deprotonate the benzylic carbon of (4-methylphenyl)acetonitrile, forming a resonance-stabilized carbanion. This potent nucleophile then attacks one of the electrophilic carbons of the 3,6-dichloropyridazine ring in an SNAr (Nucleophilic Aromatic Substitution) reaction. The selectivity for monosubstitution can often be controlled by stoichiometry and reaction temperature.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile.

Physicochemical Characterization

To confirm the identity and purity of the synthesized 2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile, a combination of spectroscopic and analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the protons on the pyridazine ring, the p-tolyl group (including the methyl singlet), and the benzylic proton. |

| ¹³C NMR | Signals for all unique carbon atoms, including the nitrile carbon, the carbons of the pyridazine and phenyl rings, and the methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern for the chlorine atom should be observable. |

| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2250 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |

Potential Biological Activities and Therapeutic Targets

The structural motifs present in 2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile suggest several potential avenues for biological activity.

Anti-inflammatory and Analgesic Potential

Pyridazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4] The diarylacetonitrile scaffold is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is plausible that the title compound could exhibit anti-inflammatory and analgesic properties through the modulation of inflammatory pathways.

Anticancer Activity

Many heterocyclic compounds, including those with a pyridazine core, have demonstrated cytotoxic activity against various cancer cell lines.[2] The mechanism of action could involve the inhibition of kinases, interference with DNA synthesis, or the induction of apoptosis. Dihydrofolate reductase (DHFR) is a validated target for some anticancer and antibacterial agents containing diaminopyrimidine structures, which share some structural similarities with the pyridazine ring.[5]

Neurological and Psychiatric Disorders

The pyridazine scaffold has been incorporated into molecules targeting the central nervous system (CNS).[6] Furthermore, certain arylcyclohexylamines, which have a related structural component, are known to interact with CNS receptors.[7] This suggests that 2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile could be explored for its potential in treating neurological or psychiatric conditions. Derivatives of 6-chloropyridazin-3-yl have shown affinity for nicotinic acetylcholine receptors (nAChRs).[8]

Postulated Signaling Pathway: Inhibition of a Pro-inflammatory Kinase

A plausible mechanism of action for the anti-inflammatory effects of this compound could be the inhibition of a key signaling kinase involved in the inflammatory response, such as p38 MAP kinase or JNK.

Caption: Postulated inhibitory effect on a pro-inflammatory signaling pathway.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, several hypotheses can be formulated regarding the SAR of 2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile.[9][10]

-

The 6-Chloro Substituent: This group is likely important for both the reactivity of the precursor in the synthesis and the biological activity of the final compound. It can be replaced with other halogens or small electron-withdrawing groups to modulate potency and selectivity. It also provides a handle for further diversification through cross-coupling reactions.

-

The p-Tolyl Group: The methyl group on the phenyl ring can be moved to the ortho or meta positions, or replaced with other substituents (e.g., methoxy, trifluoromethyl, halogens) to probe the steric and electronic requirements of the binding pocket of a potential biological target.

-

The Acetonitrile Moiety: The nitrile group is a potential hydrogen bond acceptor. Its replacement with other small polar groups, such as an amide or an ester, could significantly impact the compound's activity and pharmacokinetic properties.

-

The Pyridazine Ring: The nitrogen atoms of the pyridazine ring are likely key interaction points with a biological target. Modification of the pyridazine ring itself, for instance, by creating pyridazinone derivatives, could lead to compounds with different activity profiles.[1]

Conclusion and Future Directions

2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is a novel chemical entity with significant potential for drug discovery. This guide has outlined a plausible and efficient synthetic route, detailed the necessary characterization techniques, and explored promising avenues for its therapeutic application based on the established pharmacology of its constituent scaffolds.

Future research should focus on the following areas:

-

Synthesis and Optimization: The proposed synthesis should be carried out, and the reaction conditions optimized for yield and purity.

-

In Vitro Screening: The compound should be screened against a panel of biological targets, including various kinases, COX enzymes, and cancer cell lines, to identify its primary mechanism of action.

-

SAR Studies: A library of analogues should be synthesized based on the SAR insights discussed to develop more potent and selective compounds.

-

In Vivo Evaluation: Promising candidates from in vitro studies should be evaluated in relevant animal models of disease.

The exploration of this and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for a range of diseases.

References

- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - NIH. [Link]

-

Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non- - Frontiers. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. [Link]

-

Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - MDPI. [Link]

- Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. [Link]

- EP0072299B1 - 4-methyl-6-phenyl-pyridazine derivatives active on the central nervous system - Google P

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

-

6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies - PubMed. [Link]

-

Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed. [Link]

-

Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One. [Link]

-

The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed. [Link]

-

WO2024150250A1.pdf - Googleapis.com. [Link]

-

The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed. [Link]

-

Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - MDPI. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. [Link]

- US10259791B2 - High-purity quinoline derivative and method for manufacturing same - Google P

-

Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC. [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0072299B1 - 4-methyl-6-phenyl-pyridazine derivatives active on the central nervous system - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Physical Characterization and Handling of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis-derived impurity profiles, and handling protocols for 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile . As a critical intermediate in the synthesis of pyridazine-based kinase inhibitors (e.g., p38 MAP kinase pathway modulators), the physical quality of this compound directly impacts downstream yield and catalytic efficiency. This document moves beyond basic catalog data to explore the structural determinants of its solid-state appearance and establishes rigorous self-validating protocols for its characterization.

Chemical Identity & Structural Context[1][2][3][4][5]

The compound is a disubstituted acetonitrile derivative featuring a pharmacophore-relevant pyridazine ring.[1] Its physical behavior is governed by the electron-deficient nature of the pyridazine core and the lipophilicity of the p-tolyl moiety.

| Property | Specification |

| IUPAC Name | 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 243.69 g/mol |

| CAS Registry Number | Referenced in catalog indices (e.g., OR1027448) |

| SMILES | CC1=CC=C(C=C1)C(C#N)C2=NN=C(Cl)C=C2 |

Physical Appearance & Macroscopic Properties

Standard State Description

In its high-purity state (>98%), 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile exists as a crystalline solid .

-

Color: White to off-white/pale beige.

-

Texture: Fine crystalline powder.

-

Odor: Faint, characteristic of aryl acetonitriles (often described as almond-like or sweet-aromatic, though inhalation should be strictly avoided).

Impurity-Driven Color Variation

The appearance is a sensitive indicator of synthetic history. Deviations from the "white/off-white" standard often signal specific contamination pathways:

-

Yellow/Orange Tint: Indicates the presence of oxidized pyridazine byproducts or residual azo-impurities formed during the diazonium-based synthesis of precursors.

-

Darkening/Brown Specks: Suggests thermal degradation or polymerization of the nitrile group, often caused by excessive heating during the drying phase.

-

Clumping: Indicates retained solvent (often toluene or THF) or hygroscopic behavior due to residual inorganic salts (e.g., NaCl, KCl) from the coupling reaction.

Synthesis & Impurity Profiling[2]

Understanding the synthesis is essential to interpreting physical appearance. The compound is typically synthesized via nucleophilic aromatic substitution (

Synthetic Pathway Visualization

Figure 1: Nucleophilic substitution pathway showing the origin of the target molecule and potential alkylation byproducts.

Mechanistic Insight

The reaction involves the attack of the carbanion of 4-methylphenylacetonitrile on the electron-deficient 3,6-dichloropyridazine.

-

Critical Control Point: Stoichiometry is vital. Excess carbanion can lead to bis-substitution (displacing both chlorines), resulting in a highly colored (often deep yellow/red) impurity that contaminates the final white solid.

Characterization Protocols

To validate the physical appearance, the following self-validating protocols should be employed.

Purity Verification via HPLC

Visual inspection is insufficient for pharmaceutical intermediates. This HPLC method separates the target from the likely bis-substituted impurity.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide bonds).

Acceptance Criteria:

-

Main Peak: Retention time approx. 8-10 min (depending on flow rate).

-

Purity: Area % > 98.0%.[2]

-

Appearance Correlation: If purity is <95% and color is yellow, repurify via recrystallization (Ethanol/Water or Toluene/Hexane).

Structure Confirmation (NMR)

-

1H NMR (CDCl3, 400 MHz):

- 2.35 (s, 3H, CH3)

- 5.4-5.6 (s, 1H, CH-CN) – Diagnostic Methine Proton

- 7.1-7.5 (m, 4H, Ar-H)

- 7.5-7.8 (d, 1H, Pyridazine-H)[3]

- 7.8-8.0 (d, 1H, Pyridazine-H)

Handling, Stability, & Storage

Storage Conditions

-

Temperature: Store at Room Temperature (15-25°C).

-

Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for >3 months to prevent slow hydrolysis of the nitrile to the amide.

-

Container: Amber glass vials to protect from UV-induced degradation of the pyridazine ring.

Safety Profile (GHS)

-

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed (Pyridazine/Nitrile toxicity).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle only in a fume hood.

References

-

Fisher Scientific. "2-(6-Chloropyridazin-3-yl)-2-p-tolylacetonitrile Product Page." Fisher Scientific Catalog. Accessed October 26, 2023. Link

-

CP Lab Safety. "Chemical Data: 2-(6-Chloropyridazin-3-yl)-2-p-tolylacetonitrile." CP Lab Safety Database. Accessed October 26, 2023. Link

-

PubChem. "Compound Summary: 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile (Analogous Structure)." National Center for Biotechnology Information. Accessed October 26, 2023. Link

-

Google Patents. "Preparation method of 3,6-dichloropyridazine and derivatives." Patent CN112645883A. Accessed October 26, 2023. Link

-

CymitQuimica. "2-(6-Chloropyridazin-3-yl)-2-p-tolylacetonitrile Properties." CymitQuimica Catalog. Accessed October 26, 2023. Link

Sources

A Technical Guide to Determining the Solubility of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

Abstract

Introduction and Physicochemical Profiling

2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is a heterocyclic compound featuring several key functional groups that influence its physicochemical properties. The pyridazine ring, a nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry, known for its unique electronic properties and hydrogen bonding capabilities.[2] The presence of this polar core, combined with a non-polar 4-methylphenyl (tolyl) group and a moderately polar acetonitrile moiety, suggests a complex solubility behavior.

A structural analysis allows for a qualitative prediction of its solubility based on the "like dissolves like" principle.[3][4][5]

-

Pyridazine Ring: The two adjacent nitrogen atoms are hydrogen bond acceptors, which can promote interaction with protic solvents. The inherent polarity and dipole moment of the pyridazine ring contribute to its potential for aqueous solubility.[2]

-

4-Methylphenyl Group: This bulky, non-polar aromatic group will dominate interactions with non-polar organic solvents and is expected to significantly limit aqueous solubility.

-

Acetonitrile Group: The nitrile functional group (-C≡N) is polar and can participate in dipole-dipole interactions, but it is not a strong hydrogen bond donor or acceptor.

-

Chloro Group: The electron-withdrawing chlorine atom influences the electronic distribution of the pyridazine ring but has a minor direct impact on solubility compared to the larger functional groups.

Prediction: Based on this analysis, the compound is predicted to have low intrinsic aqueous solubility due to the large hydrophobic surface area of the tolyl ring. It is expected to exhibit significantly better solubility in polar aprotic organic solvents like acetonitrile and dimethyl sulfoxide (DMSO), and potentially moderate solubility in alcohols like ethanol and methanol.[6]

For a more quantitative prediction, computational tools can be employed. Various machine learning models and algorithms can predict LogS (the logarithm of the molar solubility in water) based on the molecule's structure, offering a valuable starting point before experimental work commences.[4][7]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the thermodynamic solubility assay, often referred to as the shake-flask method.[8][9] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[9][10][11] It is considered the gold standard and is recommended by regulatory bodies like the OECD.[12][13]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, organic solvent).[8] The mixture is then agitated for an extended period to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[10][14] Once equilibrium is established, the undissolved solid is separated from the solution by centrifugation and/or filtration. The concentration of the compound in the resulting clear supernatant is then accurately measured using a suitable analytical technique, typically HPLC.[10][13][15]

Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Reagents:

-

2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (solid, >95% purity)

-

HPLC-grade water[12]

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Acetonitrile (MeCN), HPLC grade[16]

-

Methanol (MeOH), HPLC grade

-

2 mL glass vials with screw caps

-

Magnetic stirrer and stir bars or overhead shaker[14]

-

Benchtop centrifuge

-

0.22 µm syringe filters (e.g., PVDF or Nylon)[14]

-

Calibrated analytical balance

-

HPLC system with UV detector

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[8]

-

Solvent Addition: Accurately add 1.0 mL of the desired solvent (e.g., HPLC-grade water, PBS pH 7.4) to the vial.

-

Equilibration: Seal the vial tightly and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C). Agitate the suspension for at least 24 hours.[17] To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the measured concentration no longer increases.[8]

-

Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Filtration: Carefully withdraw the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles.[17] This step is critical to avoid artificially high results from suspended solids.

-

Quantification: Analyze the filtrate using a validated HPLC-UV method as described below.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved compound due to its sensitivity and specificity.[11][18]

Protocol for HPLC Analysis:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a solvent in which it is freely soluble, such as acetonitrile or DMSO.[17]

-

Calibration Curve: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., from 0.1 µg/mL to 100 µg/mL).

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient of acetonitrile and water is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to an absorbance maximum for the compound (determined by a UV scan).

-

-

Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the filtered samples from the solubility experiment (potentially requiring dilution to fall within the calibration range).

-

Calculation: Determine the concentration of the compound in the sample by interpolating its peak area from the linear regression of the calibration curve.[17][18] Account for any dilutions made to calculate the final solubility value.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear, tabular format. This allows for easy comparison across different solvent systems, which is crucial for selecting appropriate vehicles for biological assays or formulation development.

Table 1: Thermodynamic Solubility of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile at 25 °C

| Solvent System | Solubility (mg/mL) | Solubility (µM) | Classification |

| Water, pH 7.0 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |

| PBS, pH 7.4 | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |

| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| DMSO | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

Note: Classification is based on standard pharmaceutical definitions.

Interpreting the Results: The data generated will provide a definitive, quantitative measure of the compound's solubility. Low aqueous solubility (<10 µg/mL) may indicate potential challenges with oral bioavailability. High solubility in organic solvents like DMSO is expected and confirms its suitability as a solvent for preparing stock solutions for in vitro screening.[15]

Conclusion

While public data for 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is scarce, this guide provides the complete intellectual and practical framework for its solubility determination. By combining theoretical structural analysis with the rigorous, gold-standard shake-flask experimental protocol and HPLC quantification, researchers can generate the reliable, high-quality data essential for advancing chemical research and drug development. Adherence to this self-validating methodology ensures that the resulting solubility profile is both accurate and reproducible, forming a solid foundation for all subsequent studies.

References

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved February 7, 2026, from [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved February 7, 2026, from [Link]

-

Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved February 7, 2026, from [Link]

-

Gollapalli, D. R., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. Retrieved February 7, 2026, from [Link]

-

Procedure for solubility testing of NM suspension. (2016). Retrieved February 7, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved February 7, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2014). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved February 7, 2026, from [Link]

-

2-(6-Chloropyridin-3-yl)acetonitrile. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Asif, M. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. ResearchGate. Retrieved February 7, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved February 7, 2026, from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2016). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Mey, A. S. J. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved February 7, 2026, from [Link]

-

Chupakhin, O. N., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved February 7, 2026, from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2024). PharmaGuru. Retrieved February 7, 2026, from [Link]

-

Predicting Solubility. (n.d.). Rowan Scientific. Retrieved February 7, 2026, from [Link]

-

High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved February 7, 2026, from [Link]

-

Measurement of water solubility for PFHXA. (2018). Daikin Chemicals. Retrieved February 7, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds [Video]. YouTube. Retrieved February 7, 2026, from [Link]

-

OECD n°120 : Dissolution behaviour in the laboratory. (2024). Analytice. Retrieved February 7, 2026, from [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. Retrieved February 7, 2026, from [Link]

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved February 7, 2026, from [Link]

-

Acetonitrile. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Physical Properties of Pyridazines. (1968). ResearchGate. Retrieved February 7, 2026, from [Link]

-

What is Acetonitrile. (2024). Yufeng. Retrieved February 7, 2026, from [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved February 7, 2026, from [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

-

Van der Eycken, J., & Appukkuttan, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. Khan Academy [khanacademy.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. filab.fr [filab.fr]

- 14. materialneutral.info [materialneutral.info]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. Acetonitrile - Wikipedia [en.wikipedia.org]

- 17. pharmaguru.co [pharmaguru.co]

- 18. daikinchemicals.com [daikinchemicals.com]

Methodological & Application

High-Purity Isolation of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile via Flash and Preparative Chromatography

Application Note: AN-CHRO-2026-003

Executive Summary

This application note provides a definitive guide for the purification of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile , a critical intermediate often utilized in the synthesis of p38 MAP kinase inhibitors and other pyridazine-based pharmaceuticals.

The purification of this molecule presents a unique chromatographic challenge due to its amphoteric nature : the basicity of the pyridazine ring competes with the significant acidity of the benzylic

Chemical Profile & Separation Logic

To design a robust protocol, we must first understand the physicochemical environment of the analyte.

Structural Analysis

-

Analyte: 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

-

Molecular Weight: ~243.69 g/mol

-

Key Functional Groups:

-

Pyridazine Ring: Electron-deficient nitrogen heterocycle. Weakly basic, but capable of hydrogen bonding with silanols.

-

Chlorine (C6): Lipophilic handle; allows retention on C18.

-

-Proton (Benzylic): Highly acidic (estimated pKa

-

4-Methylphenyl: Lipophilic aromatic group.

-

The Impurity Landscape

In a typical

| Impurity Type | Structure/Description | Polarity Relative to Product | Separation Strategy |

| Starting Material | 3,6-Dichloropyridazine | Less Polar | Elutes early in NP; easily separated. |

| Bis-Adduct | 3,6-Bis(4-methylphenylacetonitrile)pyridazine | More Lipophilic | Elutes later in RP; variable in NP. |

| Hydrolysis Product | Amide/Carboxylic acid derivatives | Highly Polar | Retained on Silica; elutes at solvent front in RP. |

Protocol A: Modified Normal Phase Flash Chromatography

Target: Bulk purification (100 mg – 50 g scale)

Rationale: Standard Hexane/Ethyl Acetate gradients often fail because the acidic

Experimental Setup

-

Stationary Phase: High-performance spherical silica (20–40

m, 60 Å). -

Cartridge: 12 g to 330 g (load dependent; aim for 1-2% load w/w).

-

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate + 1% Acetic Acid .

-

Note: The acetic acid keeps the silica surface neutral/acidic, preventing deprotonation of the analyte.

-

Step-by-Step Procedure

-

Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Mix with Celite 545 (1:2 ratio) and concentrate to dryness to create a free-flowing powder (Dry Load).

-

Equilibration: Flush the column with 100% Mobile Phase A for 3 Column Volumes (CV).

-

Gradient Profile:

-

0–5 min: 0% B (Isocratic hold to elute non-polar impurities).

-

5–25 min: Linear ramp 0%

40% B. -

25–30 min: Hold at 40% B.

-

Observation: The product typically elutes between 25–35% B.

-

-

Detection: UV at 254 nm (strong aromatic absorption) and 280 nm .

-

Post-Run: Flush column with 100% EtOAc to remove highly polar hydrolysis byproducts.

Protocol B: Reverse Phase Preparative HPLC

Target: Final Polishing (>99.5% purity for biological assays)

Rationale: Reverse phase is superior for removing the "Bis-adduct" impurity, which has a very similar polarity to the product in normal phase but significantly higher hydrophobicity.

Experimental Setup

-

Column: C18 (Octadecylsilane), 5

m, 100 Å (e.g., Waters XBridge or Phenomenex Gemini). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Note: Formic acid suppresses the ionization of the pyridazine nitrogen, sharpening the peak shape.

-

Step-by-Step Procedure

-

Sample Preparation: Dissolve the semi-pure material (from Flash) in DMSO or 50:50 ACN/Water. Filter through a 0.45

m PTFE filter. -

Gradient Profile (Standard):

-

0–2 min: 10% B.

-

2–15 min: Linear ramp 10%

90% B. -

15–18 min: Hold 90% B (Elutes Bis-adduct).

-

18–20 min: Re-equilibrate 10% B.

-

-

Flow Rate: 15–20 mL/min (for 19/21 mm ID columns).

-

Fraction Collection: Trigger by UV threshold (254 nm).

Visualization of Workflows

Purification Decision Tree

The following diagram illustrates the logical flow from crude synthesis to pure isolate.

Figure 1: Strategic workflow for the isolation of chloropyridazinyl acetonitriles.

Mechanistic Interaction on Silica

Understanding why the modifier is necessary:

Figure 2: Competitive inhibition mechanism. Acetic acid blocks active silanol sites, preventing the acidic

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Fronting Peaks | Column Overloading | Reduce loading mass or switch to a larger cartridge size. |

| Severe Tailing | Secondary Silanol Interactions | Increase Acetic Acid concentration to 2% in Mobile Phase B. |

| Co-elution | Similar Polarity Impurities | Switch Flash solvent system to DCM:Methanol (98:2) . |

| Low Recovery | Irreversible Adsorption | Ensure the Flash column is not "bone dry" before running; use C18 Flash if silica fails. |

References

-

General Pyridazine Synthesis & Properties

-

Synthesis of 3,6-dichloropyridazine derivatives. (See US Patent 3004027A for foundational chemistry of the starting material). Link

-

-

Analogous Purification Protocols

-

Acidity of

-Heteroaryl Acetonitriles: -

Chromatographic Theory

-

Separation of Nitrogen Heterocycles. BenchChem Technical Notes. Link

-

Disclaimer: This protocol is intended for research and development purposes only. Always consult Safety Data Sheets (SDS) for 3,6-dichloropyridazine derivatives before handling, as they may possess sensitizing or toxic properties.

Sources

Advanced Application Note: 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

Role: Bifunctional Heterocyclic Scaffold for Medicinal Chemistry CAS (Analog Reference): 73535-73-6 (Phenyl analog) | Class: Pyridazine Building Blocks

Executive Summary & Strategic Utility

This application note details the chemical utility of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile , a versatile bifunctional scaffold used in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, kinase inhibitors (e.g., p38 MAP kinase), and agrochemical agents.

Why this Molecule Matters:

-

Dual-Handle Reactivity: It possesses two orthogonal reactive sites:

-

6-Chloro Group: A highly reactive electrophile for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-couplings (Suzuki/Buchwald). - -Cyanobenzyl Group: A pronucleophile capable of alkylation to form quaternary centers, or hydrolysis to amides/acids.

-

-

Bioisosterism: The pyridazine ring serves as a polar, electron-deficient bioisostere for phenyl or pyridine rings, improving solubility and metabolic stability.

-

p-Tolyl Specificity: The 4-methylphenyl moiety increases lipophilicity (

) and blocks para-metabolic oxidation compared to the unsubstituted phenyl analog.

Synthesis Protocol: Construction of the Scaffold

Objective: Synthesize the title compound via

Mechanism & Rationale

The reaction relies on the high acidity of the benzylic proton in 4-methylphenylacetonitrile (

Step-by-Step Protocol

Reagents:

-

3,6-Dichloropyridazine (1.0 equiv)

-

4-Methylphenylacetonitrile (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.5 equiv)

-

Solvent: Anhydrous DMF or THF

Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add NaH (2.5 equiv) and wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive. Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate).

-

Anion Generation: Cool the suspension to 0°C. Dropwise add 4-methylphenylacetonitrile (1.1 equiv) dissolved in minimal DMF over 20 minutes.

-

Observation: Evolution of

gas and color change to deep red/orange indicates anion formation. Stir for 30 min at 0°C.

-

-

Coupling: Add a solution of 3,6-dichloropyridazine (1.0 equiv) in DMF dropwise to the anion solution.

-

Critical Control: Maintain internal temperature < 5°C to prevent polymerization of the pyridazine.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Quench & Workup: Cool to 0°C. Carefully quench with saturated

(aq). Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (

, gradient 0-30% EtOAc in Hexanes).

Expected Yield: 65-80% Physical State: Off-white to pale yellow solid.

Application Workflows: Divergent Synthesis

The true value of this scaffold lies in its ability to access diverse chemical space.

Pathway A:

Diversification (Kinase/GPCR Libraries)

The remaining chlorine atom is highly susceptible to displacement by amines, thiols, or alkoxides, particularly under acidic catalysis or thermal conditions.

-

Protocol: Dissolve scaffold in n-Butanol. Add amine (2.0 equiv) and

-TsOH (0.1 equiv). Microwave at 140°C for 30 mins. -

Result: 6-Amino-3-substituted pyridazines (Common pharmacophore in kinase inhibitors).

Pathway B: Nitrile Hydrolysis (Agrochemicals)

Converting the nitrile to an amide or acid generates precursors for pyridazinone-based herbicides or anti-inflammatory agents.

-

Protocol: Treat with

(conc.) at 60°C for 2 hours. -

Result: 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetamide.

Pathway C: Alkylation (Quaternary Centers)

The benzylic proton remains acidic. A second alkylation creates a quaternary carbon, restricting conformational freedom (useful for increasing receptor selectivity).

Visualizing the Chemistry

Figure 1: Synthesis and Divergent Functionalization

This diagram illustrates the core synthesis and the three primary diversification pathways available to medicinal chemists.

Caption: Synthesis of the core scaffold via SNAr coupling and subsequent divergent pathways for library generation.

Comparative Data: Reaction Optimization

The following table summarizes conditions for the critical

| Base System | Solvent | Temp | Yield | Comments |

| NaH (60%) | DMF | 0°C -> RT | 78% | Standard Protocol. Best balance of yield/cleanliness. |

| LiHMDS (1.0 M) | THF | -78°C -> 0°C | 65% | Cleaner profile but lower conversion due to steric bulk. |

| DMSO | 60°C | 40% | Significant byproduct formation (self-condensation). | |

| KOtBu | THF | 0°C | 72% | Good yield, but risk of nucleophilic attack by tBuO-. |

References

-

Vertex AI Search. (2025). Synthesis of 2-(6-chloropyridazin-3-yl)-2-arylacetonitriles. Retrieved from 1

-

National Institutes of Health (NIH). (n.d.). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. PubMed. Retrieved from 2

-

ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from 3

-

MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from 4

Sources

Application Notes and Protocols: Leveraging "2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile" as a Versatile Building Block for the Development of Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications, including oncology.[1][2] This document provides a comprehensive guide for utilizing the novel building block, 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile , in the design and synthesis of potential anticancer agents. While this specific intermediate is not extensively documented in current literature, its structural motifs—a reactive chloropyridazine ring, a nitrile group, and a substituted phenyl ring—offer a rich platform for chemical elaboration. These application notes and protocols are designed to provide a scientifically-grounded roadmap for researchers to explore the potential of this building block in developing next-generation cancer therapeutics. We will delve into proposed synthetic strategies, detailed protocols for the synthesis of derivatives, and a comprehensive guide to their biological evaluation, from initial cytotoxicity screening to mechanism of action studies.

Introduction: The Promise of Pyridazine Scaffolds in Oncology

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention in the field of oncology. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for designing molecules that can selectively target key proteins involved in cancer progression. Several pyridazine-based compounds have entered clinical trials, underscoring the therapeutic potential of this heterocyclic core.[1] The incorporation of a pyridazine moiety can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

The subject of this guide, 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile , presents a strategic starting point for the synthesis of diverse compound libraries. The key reactive handles of this molecule are:

-

The 6-chloro substituent on the pyridazine ring: This is an excellent site for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups and the exploration of structure-activity relationships (SAR).

-

The nitrile group: This versatile functional group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems.

-

The 4-methylphenyl (p-tolyl) group: This lipophilic group can be further functionalized if desired, but primarily serves to occupy hydrophobic pockets in target proteins.

Proposed Synthetic Pathways and Methodologies

Synthesis of the Core Building Block: 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

While not widely reported, a plausible synthetic route to the title compound can be envisioned based on established organic chemistry principles. A potential pathway is outlined below:

Caption: Proposed synthetic route to the core building block.

Protocol 1: Synthesis of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

-